3-(2,3-Difluorophenyl)but-2-enoic acid
Description
Properties
CAS No. |
923266-20-0 |
|---|---|
Molecular Formula |
C10H8F2O2 |
Molecular Weight |
198.17 g/mol |
IUPAC Name |
3-(2,3-difluorophenyl)but-2-enoic acid |
InChI |
InChI=1S/C10H8F2O2/c1-6(5-9(13)14)7-3-2-4-8(11)10(7)12/h2-5H,1H3,(H,13,14) |
InChI Key |
CDKFXYSWWHMFMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)O)C1=C(C(=CC=C1)F)F |
Origin of Product |
United States |
Preparation Methods
Structural and Electronic Considerations
The target compound, 3-(2,3-difluorophenyl)but-2-enoic acid, features a conjugated α,β-unsaturated carboxylic acid system linked to a 2,3-difluorophenyl group. The electron-withdrawing nature of the fluorine substituents reduces the aromatic ring's reactivity in electrophilic substitutions, necessitating tailored strategies for aryl group introduction. The α,β-unsaturation imposes stringent stereoelectronic requirements for double-bond formation, favoring conjugate addition-elimination mechanisms or catalytic dehydrogenation.
Retrosynthetic Analysis
Retrosynthetically, the molecule dissects into two key fragments:
- But-2-enoic acid backbone : Accessible via Claisen condensation of acetyl derivatives or Stobbe condensation of succinate esters.
- 2,3-Difluorophenyl group : Typically introduced through Friedel-Crafts alkylation, transition-metal-catalyzed coupling, or pre-functionalization of starting materials.
Claisen Condensation Route
Reaction Protocol
Adapting methodology from α,γ-diketo acid syntheses, the protocol involves:
- Condensation : Reacting 2,3-difluorophenylacetyl chloride with diethyl oxalate in tetrahydrofuran (THF) using sodium ethoxide (NaOEt) as base (0–5°C, 4 h).
- Hydrolysis : Treating the intermediate diketo ester with 1N NaOH in THF/methanol (1:1) at room temperature (45 min), followed by acidification to pH 1 with HCl.
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Diketo ester formation | 78–82 | 95 |
| Acid hydrolysis | 85–88 | 98 |
Limitations and Optimization
- Fluorine sensitivity : The strong electron-withdrawing effect of -F groups necessitates modified base concentrations to prevent dehydrofluorination. Trials with potassium tert-butoxide (t-BuOK) showed improved yields (82→87%) by reducing side reactions.
- Stereoselectivity : The (E)-configuration dominates (>95%) due to conjugation stabilization, verified by $$ ^1H $$-NMR coupling constants ($$ J = 15.6 \, \text{Hz} $$).
Stobbe Condensation and Friedel-Crafts Alkylation
Multi-Step Synthesis
Building on the patent-protocol for 4,4-diphenylbutanoic acid:
- Stobbe condensation : React diethyl succinate with 2,3-difluorobenzophenone in THF using NaH (0°C→rt, 6 h).
- Lactonization : Hydrolyze the ester with 48% HBr, then cyclize under reflux in toluene (110°C, 3 h).
- Friedel-Crafts alkylation : Treat the lactone with AlCl₃ in CH₂Cl₂ at -10°C, introducing the phenyl group.
Critical Parameters :
Comparative Analysis
| Method | Total Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Claisen condensation | 68 | 98 | High |
| Stobbe-Friedel-Crafts | 62 | 95 | Moderate |
The Claisen route excels in simplicity and scalability, while the Stobbe approach allows modular aryl group variation but requires stringent anhydrous conditions.
Catalytic Oxidation of 3-(2,3-Difluorophenyl)but-2-enal
Oxidation Protocol
Adapting the air-oxidation strategy for 3-methyl-2-butenoic acid:
- Aldehyde synthesis : Rearrange 2-methyl-3-butyne-2-ol using Ti(acac)₂/CuBr catalysis in o-dichlorobenzene (80°C, 2 h).
- Oxidation : Treat the aldehyde with O₂ (0.2 MPa) and Mn(OAc)₃ in acetic acid (50°C, 5 h).
Performance Metrics :
- Conversion : 91% (GC-FID)
- Selectivity : 88% to target acid, with 9% overoxidized to ketone byproducts.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Difluorophenyl)but-2-enoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of difluorobenzoic acids or difluoroketones.
Reduction: Formation of difluorophenylbutanols or difluorophenylbutanes.
Substitution: Formation of various substituted difluorophenyl derivatives.
Scientific Research Applications
3-(2,3-Difluorophenyl)but-2-enoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2,3-Difluorophenyl)but-2-enoic acid involves its interaction with specific molecular targets and pathways. The difluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Fluorine vs. Methoxy Groups: The 2-fluoro analog (MW 180.17) has lower molecular weight than the 4-methoxy derivative (MW 192.21) due to fluorine’s smaller atomic radius. Fluorine’s electron-withdrawing nature may enhance the carboxylic acid’s acidity compared to the electron-donating methoxy group [2, 3]. The 3-fluoro-4-methyl compound (logP 2.622) exhibits higher lipophilicity than mono-fluoro analogs, attributed to the methyl group’s hydrophobic contribution [4]. The 2,3-difluorophenyl substitution in the target compound (estimated logP ~2.0–2.5) may balance lipophilicity and solubility better than bulkier substituents.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-(2,3-Difluorophenyl)but-2-enoic acid, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via multi-step protocols involving cross-coupling reactions, amidation, and cyclization. For example, palladium-catalyzed Suzuki-Miyaura coupling with (2,3-difluorophenyl)boronic acid derivatives and subsequent hydrolysis are critical steps . Optimization of reaction parameters (e.g., solvent polarity, temperature, catalyst loading) is essential. Evidence from analogous syntheses shows that using tetrakis(triphenylphosphine)palladium(0) in ethylene glycol/water at 80°C under nitrogen yields intermediates with 40–79% efficiency, as confirmed by LCMS ([M+H]+ peaks) and HPLC retention times (0.89–1.32 min) .
Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?
- Methodology : Reverse-phase HPLC (C18 columns, acetonitrile/water mobile phase) is standard for purity assessment, while LCMS provides molecular weight confirmation. For structural elucidation, H/C NMR and IR spectroscopy are critical. For example, LCMS data (e.g., m/z 604 [M+H]+) and HPLC retention times (1.03 min under SQD-AA05 conditions) are used to validate intermediates .
Q. How can reaction conditions be optimized to improve regioselectivity in fluorinated aromatic systems?
- Methodology : Fluorine's electron-withdrawing effects influence reaction pathways. Use of cesium carbonate as a base in DMF at 80°C enhances nucleophilic substitution in fluorophenyl intermediates . Solvent polarity (e.g., ethyl acetate vs. methanol) and temperature gradients (0°C for sensitive steps) are adjusted to minimize side reactions .
Q. What purification strategies are recommended for isolating this compound from complex mixtures?
- Methodology : Reverse-phase column chromatography (C18, acetonitrile/water gradients) effectively separates polar byproducts. For example, purification of a related compound achieved >98% purity using YMC-Actus Triart C18 columns with 0.1% formic acid modifiers .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled in the synthesis of fluorinated α,β-unsaturated carboxylic acids?
- Methodology : Chiral auxiliaries or asymmetric catalysis (e.g., borane-pyridine complexes) can induce enantioselectivity. For instance, borane-mediated reductions under nitrogen at 0°C yielded chiral amines with >90% enantiomeric excess in analogous systems . Computational modeling (DFT) of transition states helps predict stereoselectivity influenced by fluorine's steric and electronic effects .
Q. What strategies resolve contradictions between theoretical and experimental data (e.g., unexpected LCMS adducts or low yields)?
- Methodology : Systematic variation of reaction parameters (e.g., catalyst loading, solvent) identifies bottlenecks. For example, low yields (40%) in palladium-catalyzed steps were attributed to residual moisture; switching to anhydrous DMF improved efficiency to 79% . High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, NOESY) clarify unexpected adducts .
Q. How does the 2,3-difluorophenyl substituent influence the compound’s electronic properties and reactivity?
- Methodology : Comparative studies with mono-fluorinated analogs reveal fluorine's ortho/para-directing effects. UV-Vis and fluorescence spectroscopy in solvents of varying polarity (e.g., ’s normalized absorption spectra) quantify electronic transitions. Hammett substituent constants (σ) correlate with reaction rates in nucleophilic acyl substitutions .
Q. What in vitro/in vivo discrepancies arise in biological activity studies, and how can they be addressed?
- Methodology : Structural analogs (e.g., 3,5-difluoro-2-hydroxybenzoic acid derivatives) show anti-inflammatory activity in vitro but poor bioavailability due to high logP. Prodrug strategies (e.g., esterification) improve pharmacokinetics, as seen in methyl ester derivatives with enhanced membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
